5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid
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Overview
Description
5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a hydroxyisonicotinic acid moiety. Its molecular formula is C13H10ClNO5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid typically involves multiple steps. One common method starts with the preparation of 4-chloro-3-methoxycarbonylphenylboronic acid, which is then subjected to a Suzuki-Miyaura coupling reaction with 2-hydroxyisonicotinic acid. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a carbonyl compound, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methoxycarbonylphenylboronic acid
- 2-Hydroxyisonicotinic acid
- 4-Chloro-3-methoxycarbonylbenzeneboronic acid
Uniqueness
5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid is unique due to its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-chloro-3-methoxycarbonylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-21-14(20)9-4-7(2-3-11(9)15)10-6-16-12(17)5-8(10)13(18)19/h2-6H,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDBKUKNUCPCJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CNC(=O)C=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688352 |
Source
|
Record name | 5-[4-Chloro-3-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50688352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261921-23-6 |
Source
|
Record name | 5-[4-Chloro-3-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50688352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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